Product packaging for 4-(3-methylbutyl)benzenesulfonyl Chloride(Cat. No.:CAS No. 121042-48-6)

4-(3-methylbutyl)benzenesulfonyl Chloride

Cat. No.: B2653844
CAS No.: 121042-48-6
M. Wt: 246.75
InChI Key: TZWTVBUSXZKFLW-UHFFFAOYSA-N
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Description

Contextualization within Arenesulfonyl Chloride Chemistry

Arenesulfonyl chlorides are a class of organosulfur compounds characterized by a sulfonyl chloride group (-SO₂Cl) attached directly to an aromatic ring. wikipedia.org These compounds are highly valuable electrophilic reagents in organic chemistry, primarily serving as precursors for the synthesis of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. wikipedia.org The reaction with primary and secondary amines to form sulfonamides is particularly notable as the basis for the Hinsberg test, a classical method for distinguishing between amine classes. wikipedia.orgncert.nic.in

The synthesis of arenesulfonyl chlorides is well-established, with several common methodologies:

Chlorosulfonation of Arenes: This involves the direct reaction of an aromatic compound, such as benzene (B151609) or its derivatives, with chlorosulfonic acid. wikipedia.org

Reaction with Chlorinating Agents: Arenesulfonic acids or their salts can be converted to the corresponding sulfonyl chlorides using reagents like phosphorus oxychloride. wikipedia.org

Sandmeyer-type Reactions: Aromatic amines can be converted to diazonium salts, which then react with sulfur dioxide in the presence of a copper catalyst to yield the arenesulfonyl chloride. acs.orgresearchgate.netmpg.de This method has seen modern adaptations, including photocatalytic versions. acs.orgmpg.de

From Organometallic Reagents: Grignard reagents (arylmagnesium halides) can react with sulfuryl chloride to produce arenesulfonyl chlorides. rsc.org

4-(3-methylbutyl)benzenesulfonyl chloride fits within this class as a benzene ring substituted at the para-position with a five-carbon branched alkyl chain (an isoamyl or isopentyl group) and possessing the characteristic sulfonyl chloride functional group.

Significance of the Branched Alkyl Substituent in Chemical Investigations

The substituent on the aromatic ring of an arenesulfonyl chloride critically influences its reactivity through a combination of electronic and steric effects. libretexts.orgchemrxiv.org The 4-(3-methylbutyl) group, being a branched alkyl substituent, introduces specific properties that are of academic interest.

Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. libretexts.org Kinetic studies on the nucleophilic substitution of various para- and meta-substituted arenesulfonyl chlorides, when analyzed using the Hammett equation, yield a positive rho (ρ) value. nih.gov A study on the chloride-chloride exchange reaction determined a ρ-value of +2.02. nih.gov This positive value indicates that the reaction is slowed by electron-donating substituents and accelerated by electron-withdrawing ones. nih.gov Therefore, the 4-(3-methylbutyl) group is expected to decrease the electrophilicity of the sulfur atom, thereby reducing the rate of nucleophilic attack compared to unsubstituted benzenesulfonyl chloride. nih.gov

Research on ortho-alkyl substituted arenesulfonyl chlorides has revealed a "counterintuitive acceleration" in nucleophilic substitution reactions. nih.gov This phenomenon is attributed to a sterically congested ground state, which is structurally closer to the transition state, thus lowering the activation energy. nih.gov Although this is a specific ortho-effect, it underscores the profound impact that the steric bulk of alkyl groups can have on the reactivity of the sulfonyl chloride functional group. The presence of a branched chain like the 3-methylbutyl group, even at the para position, invites investigation into how such steric factors modulate the compound's chemical behavior. mdpi.com

Evolution of Research Trajectories for Sulfonyl Chlorides and Their Functional Equivalents

The synthesis and application of sulfonyl chlorides have undergone significant evolution, driven by the need for milder, more efficient, and environmentally benign chemical processes. acs.orgresearchgate.net

Historically, methods for producing sulfonyl chlorides often required harsh conditions, such as high temperatures and the use of aggressive reagents like phosphorus pentachloride or excess chlorosulfonic acid, which could lead to low yields and undesired side products. wikipedia.orggoogle.com Recognizing these limitations, research has focused on developing milder protocols. This includes the oxidative chlorination of various sulfur-containing starting materials like thiols and disulfides using reagents such as N-chlorosuccinimide (NCS) or hydrogen peroxide combinations under moderate conditions. organic-chemistry.orgresearchgate.net

A significant modern advancement is the application of visible-light photoredox catalysis. acs.orgmpg.de This cutting-edge approach allows for the synthesis of arenesulfonyl chlorides from anilines at room temperature with high functional group tolerance. acs.orgresearchgate.net For instance, heterogeneous catalysts like potassium poly(heptazine imide) can mediate the conversion of arenediazonium salts under visible light, offering a sustainable alternative to the classical Meerwein reaction. acs.orgmpg.denih.gov

The role of sulfonyl chlorides in synthesis has also expanded. Beyond their traditional use as precursors for sulfonamides and esters, they are now employed as versatile reagents in a variety of transformations. They can act as sources of aryl radicals for use in C-H activation and other coupling reactions, demonstrating their evolving utility in the construction of complex organic molecules. researcher.lifemagtech.com.cnresearchgate.net Furthermore, research into functional equivalents, such as the use of stable sulfur dioxide surrogates like DABSO, circumvents the need to handle gaseous SO₂, simplifying synthetic procedures. organic-chemistry.org

Data Tables

Physicochemical Properties of Representative Arenesulfonyl Chlorides

PropertyBenzenesulfonyl chloride4-Methylbenzenesulfonyl chloride (p-Toluenesulfonyl chloride)This compound
Molecular Formula C₆H₅ClO₂S nih.govC₇H₇ClO₂S nist.govC₁₁H₁₅ClO₂S
Molecular Weight 176.62 g/mol nih.gov190.65 g/mol chemeo.com246.75 g/mol
Appearance Colorless oily liquid wikipedia.orgSolid-
CAS Number 98-09-9 wikipedia.org98-59-9 nist.gov204376-71-4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15ClO2S B2653844 4-(3-methylbutyl)benzenesulfonyl Chloride CAS No. 121042-48-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methylbutyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2S/c1-9(2)3-4-10-5-7-11(8-6-10)15(12,13)14/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWTVBUSXZKFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 3 Methylbutyl Benzenesulfonyl Chloride and Its Analogs

Direct Sulfonylation Approaches to Arenesulfonyl Chlorides

Direct approaches offer a straightforward pathway to arenesulfonyl chlorides from simple aromatic hydrocarbons. These methods are often characterized by their atom economy and procedural simplicity, although they may face challenges in terms of regioselectivity and substrate scope.

Chlorosulfonation Reactions

Direct chlorosulfonation is a widely employed industrial method for the synthesis of arylsulfonyl chlorides. pageplace.de This electrophilic aromatic substitution reaction involves the treatment of an aromatic compound, such as isobutylbenzene (B155976), with chlorosulfonic acid. pageplace.deorgsyn.org The reaction typically proceeds by the formation of a highly electrophilic sulfur trioxide (SO₃) or a related species in situ, which then attacks the electron-rich aromatic ring. stackexchange.com

For the synthesis of 4-(3-methylbutyl)benzenesulfonyl chloride, isobutylbenzene would be the starting material. The alkyl group is an ortho-, para-director; therefore, the reaction is expected to yield a mixture of this compound and 2-(3-methylbutyl)benzenesulfonyl chloride. The para isomer is generally the major product due to reduced steric hindrance.

Table 1: Representative Chlorosulfonation Reactions

Starting Material Reagent Product(s) Key Features
Benzene (B151609) Chlorosulfonic Acid Benzenesulfonyl chloride High yield, but can produce diphenyl sulfone as a byproduct. orgsyn.org
Acetanilide Chlorosulfonic Acid p-Acetaminobenzenesulfonyl chloride The acetamido group directs the substitution to the para position. orgsyn.org
o-Chloronitrobenzene Chlorosulfonic Acid 4-Chloro-3-nitrobenzene sulfonyl chloride Reaction conditions can be optimized for high yield and purity. researchgate.net

Sulfonation followed by Chlorination

An alternative direct approach involves a two-step sequence: sulfonation of the arene followed by chlorination of the resulting arylsulfonic acid. The initial sulfonation is typically carried out using concentrated or fuming sulfuric acid (oleum). google.com This reaction is reversible, which can be a useful feature in certain synthetic strategies. google.com

The intermediate arylsulfonic acid is then converted to the corresponding sulfonyl chloride. This transformation can be achieved using various chlorinating agents, such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃). orgsyn.orggoogle.comlookchem.com This two-step method can sometimes offer better control over the reaction and may be advantageous when direct chlorosulfonation leads to undesirable side products. A patent describes a process for producing 4-substituted benzenesulfonyl chlorides by reacting a substituted benzene with sulfuric acid and phosphorus oxychloride. google.com

Indirect Synthetic Routes

Indirect methods for the synthesis of arylsulfonyl chlorides begin with aromatic precursors that already contain a functional group at the desired position of sulfonation. These routes often provide excellent regiocontrol.

Sandmeyer-type Reactions from Anilines

The Sandmeyer reaction provides a powerful and regioselective method for the synthesis of arylsulfonyl chlorides from the corresponding anilines. organic-chemistry.org The process involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. nih.govnih.gov The resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper(I) salt catalyst, which facilitates the introduction of the sulfonyl chloride group with the concomitant loss of nitrogen gas. nih.govnih.gov

A modern variation of this reaction utilizes 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO) as a stable and solid surrogate for gaseous sulfur dioxide. organic-chemistry.orgnih.govorganic-chemistry.org This approach allows for the synthesis of a wide range of arylsulfonyl chlorides under mild conditions and can be performed as a one-pot procedure from the aniline (B41778). nih.gov For the synthesis of this compound, this would involve the diazotization of 4-(3-methylbutyl)aniline.

Table 2: Sandmeyer-type Reactions for Arenesulfonyl Chloride Synthesis

Starting Material Reagents Product Key Features

Conversion of Arylsulfonic Acids or Their Salts

This method involves the chlorination of pre-synthesized arylsulfonic acids or their salts. It is a common and reliable laboratory-scale procedure. A variety of chlorinating agents can be employed for this transformation. Phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) are effective reagents for converting sodium arylsulfonates to arylsulfonyl chlorides, often requiring elevated temperatures. orgsyn.org Thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF), is also widely used for the conversion of sulfonic acids to their corresponding chlorides under milder conditions. lookchem.com A novel method describes the use of 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) as an efficient chlorinating agent for this purpose under solvent-free conditions at room temperature. lookchem.com

Utilization of Aryllithium Reagents and Sulfuryl Chloride

The reaction of organolithium reagents with sulfuryl chloride (SO₂Cl₂) provides another route to sulfonyl chlorides. This method involves the generation of a specific aryllithium species, which is then quenched with sulfuryl chloride. The aryllithium reagent can be prepared via direct lithiation of an aromatic C-H bond or through lithium-halogen exchange from an aryl halide.

For the synthesis of this compound, 4-(3-methylbutyl)phenyllithium would be the key intermediate. This could potentially be generated from 4-(3-methylbutyl)bromobenzene via lithium-halogen exchange. The subsequent reaction with sulfuryl chloride would then furnish the desired sulfonyl chloride. While this method offers the potential for high regioselectivity, the reactivity of organolithium reagents requires careful control of reaction conditions, such as low temperatures, to avoid side reactions. It is worth noting that sulfuryl chloride is a strong electrophile and can also act as a chlorinating agent for aromatic rings under certain conditions. orgsyn.org

Optimization of Reaction Conditions and Catalyst Systems

The synthesis of this compound and its analogs is a process where the careful optimization of reaction conditions and the selection of an appropriate catalyst system are paramount to achieving high yields and purity. This section delves into the critical factors that influence the outcome of the chlorosulfonation of arenes, including solvent effects, temperature and duration, and various catalytic strategies.

Solvent Effects in Arenesulfonyl Chloride Synthesis

The synthesis of arenesulfonyl chlorides often involves electrophilic aromatic substitution, where the nature of the solvent can affect the arenium ion intermediate. quora.com In some cases, the solvent's role extends beyond merely dissolving the reactants; it can participate in the reaction mechanism. For example, the solvolysis of various sulfonyl chlorides, precursors to sulfonamides, has been studied in a range of hydroxylic solvents, including those containing fluoroalcohol. nih.gov The reaction rates in these solvents are correlated using the extended Grunwald-Winstein equation, which helps in understanding the influence of solvent nucleophilicity and ionizing power on the reaction mechanism. nih.govnih.gov For many arenesulfonyl and alkanesulfonyl chlorides, a bimolecular nucleophilic substitution (SN2) pathway is often the dominant mechanism. nih.govnih.gov

Ionic liquids have also been explored as alternative solvents for sulfonation reactions. They offer advantages such as forming no by-products and being non-consumable in the reaction. google.com The sulfonation of aromatic compounds with sulfur trioxide in ionic liquids has been shown to proceed efficiently, with the ionic liquid sometimes acting as a catalyst. google.com The choice between dichloromethane (B109758) and an ionic liquid as a solvent can even influence the primary product, with the former favoring the sulfonyl chloride and the latter the sulfonic acid. google.com

In certain synthetic approaches, the solvent can be the aromatic compound itself, especially if it sulfonates slowly compared to the primary substrate. google.com For example, para-xylene can be used as a solvent for the sulfonation of naphthalene. google.com

Temperature and Duration Considerations in Synthesis

Temperature and reaction duration are critical parameters that must be carefully controlled to achieve optimal yields and minimize the formation of byproducts in the synthesis of arenesulfonyl chlorides. For instance, in the preparation of benzenesulfonyl chloride using phosphorus pentachloride and sodium benzenesulfonate, the reaction is typically heated to 170–180°C for about fifteen hours to ensure completion. orgsyn.org Lower temperatures can result in reduced yields. orgsyn.org Similarly, when using phosphoryl chloride, maintaining a temperature of 170–180°C is crucial for a good yield. orgsyn.org

In chlorosulfonation reactions using chlorosulfonic acid, the temperature is often kept low during the initial addition of the arene to control the exothermic reaction. For example, when preparing benzenesulfonyl chloride from benzene and chlorosulfonic acid, the temperature is maintained between 20°C and 25°C during the addition of benzene. orgsyn.org In other procedures, the initial mixing of the substrate with chlorosulfonic acid is performed at even lower temperatures, such as -25°C to -20°C, before heating to reflux (around 151-156°C) to complete the reaction. mdpi.com

The duration of the reaction is also a key factor. In some methods, the reaction mixture is stirred for a specific period after the initial addition to ensure complete conversion. orgsyn.org The progress of the reaction can be monitored using techniques like HPLC to determine the optimal reaction time. mdpi.com For solid-state synthesis methods, both the synthesis temperature and the holding time at that temperature are optimized to maximize product formation. rsc.org For example, in one study, a holding time of 2 hours at 900°C was found to be optimal. rsc.org

The interplay between temperature and time is crucial. In some cases, a higher temperature can shorten the required reaction time. However, excessively high temperatures can lead to the formation of undesired byproducts like diphenyl sulfone. orgsyn.org Therefore, a balance must be struck to achieve a high yield of the desired arenesulfonyl chloride in a reasonable timeframe.

Catalytic Strategies in Chlorosulfonation (e.g., Copper-catalyzed processes, DABSO utilization)

Catalytic strategies play a crucial role in modern synthetic methodologies for arenesulfonyl chlorides, offering milder reaction conditions and improved efficiency. Copper-catalyzed reactions, in particular, have emerged as a powerful tool in this area.

Copper-Catalyzed Processes:

Visible-light photoredox catalysis using copper catalysts has been successfully employed for the chlorosulfonation of alkenes and alkynes. acs.orgacs.org These reactions proceed under mild conditions, exhibit broad substrate scope, and show high functional group tolerance. acs.orgacs.org The use of a specific copper photocatalyst can be more efficient than other commonly used ruthenium, iridium, or organic photocatalysts. acs.org Copper(II)-quinoline complexes have also been synthesized and studied as photocatalysts for the chlorosulfonylation of olefins under visible light irradiation. researchgate.net

Furthermore, copper catalysts are instrumental in Sandmeyer-type reactions for the synthesis of sulfonyl chlorides from anilines. acs.org In this approach, a copper catalyst, in conjunction with HCl, facilitates the conversion of anilines to their corresponding sulfonyl chlorides. acs.org This method is advantageous due to its mild conditions and the in-situ generation of the aryl diazonium intermediate, which enhances safety. acs.org The scalability of this copper-catalyzed Sandmeyer reaction has been demonstrated on a significant scale. acs.org Copper salts, particularly CuCl, are also preferred in aqueous acidic conditions for the preparation of arylsulfonyl chlorides from diazonium salts. acs.org

DABSO Utilization:

DABCO-bis(sulfur dioxide) (DABSO) has gained prominence as a convenient and stable solid source of sulfur dioxide (SO₂) for organic synthesis. afinitica.comorganic-chemistry.orgnih.gov Gaseous SO₂ is toxic and difficult to handle, making DABSO an attractive alternative. afinitica.com DABSO can be used in the one-pot preparation of sulfonamides from aryl Grignard reagents, where it serves as the SO₂ equivalent. afinitica.com

In the context of arenesulfonyl chloride synthesis, DABSO is utilized in a novel Sandmeyer-type reaction. acs.org Here, feedstock anilines are converted to the corresponding sulfonyl chlorides using DABSO as the SO₂ surrogate in the presence of a copper catalyst and HCl. acs.org This method is versatile, allowing for the isolation of the sulfonyl chloride or its direct conversion to a sulfonamide. acs.org The use of DABSO in this process contributes to the operational simplicity and safety of the protocol. acs.org

Reaction Mechanisms and Reactivity Profiles of 4 3 Methylbutyl Benzenesulfonyl Chloride

Electrophilic Nature of the Sulfonyl Chloride Moiety

The reactivity of 4-(3-methylbutyl)benzenesulfonyl chloride is fundamentally governed by the electrophilic character of the sulfur atom within the sulfonyl chloride (-SO₂Cl) functional group. This electrophilicity arises from the significant electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. fiveable.me These highly electronegative atoms create a strong dipole, rendering the sulfur atom electron-deficient and thus a prime target for attack by nucleophiles. The sulfonyl group's ability to make the chlorine atom a good leaving group further enhances its reactivity in substitution reactions. fiveable.me This inherent electronic property is the cornerstone of its utility in organic synthesis, allowing for the introduction of the 4-(3-methylbutyl)benzenesulfonyl group into various molecules. fiveable.me

Nucleophilic Substitution at the Sulfur Center

The principal reaction pathway for this compound involves nucleophilic substitution at the tetrahedral sulfur center. nih.gov These reactions are crucial for the synthesis of a wide range of derivatives. The mechanism for these transformations is generally considered to be a bimolecular process (Sₙ2-like), where the nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion. nih.govnih.govsemanticscholar.org There is currently no convincing evidence for a dissociative Sₙ1-type mechanism in the solvolysis or general reactions of most sulfonyl chlorides. nih.govmdpi.com

One of the most significant reactions of this compound is its reaction with primary or secondary amines to form sulfonamides. wikipedia.org This reaction is a cornerstone in medicinal chemistry for creating complex, biologically active molecules. The amine's lone pair of electrons acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride leaving group. wikipedia.org The reaction is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct. youtube.com

General Reaction: R-SO₂Cl + R'₂NH → R-SO₂NR'₂ + HCl wikipedia.org

This transformation is widely applied in the synthesis of sulfa drugs and other pharmaceutical compounds. fiveable.me

When this compound is treated with an alcohol in the presence of a non-nucleophilic base like pyridine, a sulfonate ester is formed. wikipedia.orgyoutube.com This reaction is pivotal in organic synthesis as it converts a poorly reactive hydroxyl group of an alcohol into a sulfonate, which is an excellent leaving group, comparable to halides. youtube.comlibretexts.org The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter because the reaction occurs at the oxygen atom, not the carbon. youtube.com

General Reaction: R-SO₂Cl + R'-OH → R-SO₂OR' + HCl wikipedia.org

The resulting sulfonate ester can then readily participate in subsequent nucleophilic substitution or elimination reactions. libretexts.org

Beyond reactions with nitrogen and oxygen nucleophiles, this compound reacts with other heteroatom nucleophiles. A common example is hydrolysis, where water acts as the nucleophile, leading to the formation of the corresponding 4-(3-methylbutyl)benzenesulfonic acid. wikipedia.org

Hydrolysis Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl wikipedia.org

Furthermore, sulfonyl chlorides can react with thiol nucleophiles to produce sulfones and with sodium sulfite (B76179) to yield sulfinate salts. fiveable.mewikipedia.org They can also undergo Friedel-Crafts reactions with arenes to form sulfones. wikipedia.org

Mechanistic Investigations of Solvolysis Reactions of Arenesulfonyl Halides

Solvolysis, a reaction where the solvent also serves as the nucleophile, is a key area of mechanistic study for arenesulfonyl halides. beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.org These kinetic studies provide profound insight into the transition state of the reaction, particularly the degree of bond formation and bond breaking. For arenesulfonyl chlorides, the solvolysis mechanism is generally accepted to be a bimolecular process. nih.gov

The Grunwald-Winstein equation is a powerful tool in physical organic chemistry used to correlate the rates of solvolysis reactions with the properties of the solvent. koreascience.krresearchgate.net The original equation, log(k/k₀) = mY, relates the rate constant (k) in a given solvent to the rate constant in a reference solvent (k₀) through the solvent's ionizing power (Y) and the substrate's sensitivity to it (m). researchgate.net

However, for reactions that are sensitive to the solvent's nucleophilicity, such as the Sₙ2 reactions of arenesulfonyl chlorides, the original equation provides poor correlations. beilstein-journals.org This led to the development of the extended Grunwald-Winstein equation: beilstein-journals.orgbeilstein-journals.org

log(k/k₀) = lNₜ + mYₑₗ

In this equation:

l represents the sensitivity of the substrate to the solvent nucleophilicity scale (Nₜ). beilstein-journals.orgbeilstein-journals.org

m represents the sensitivity of the substrate to the solvent ionizing power scale (Yₑₗ). beilstein-journals.orgbeilstein-journals.org

For the solvolysis of arenesulfonyl chlorides, including this compound, a significant value for l is expected, which is indicative of a bimolecular, associative (Sₙ2) mechanism where the solvent provides nucleophilic assistance in the rate-determining step. semanticscholar.orgkoreascience.kr The magnitude of l and m can provide detailed information about the transition state structure.

Below is a table showing representative sensitivity values for the solvolysis of benzenesulfonyl chloride, illustrating the application of the extended Grunwald-Winstein equation.

SubstrateSensitivity to Solvent Nucleophilicity (l)Sensitivity to Solvent Ionizing Power (m)Proposed MechanismReference
Benzenesulfonyl Chloride1.100.61Dissociative Sₙ2 koreascience.kr
p-Nitrobenzenesulfonyl Chloride1.260.72Sₙ2 semanticscholar.org

Kinetic Solvent Isotope Effects in Sulfonyl Transfer Processes

The mechanism of solvolysis for arenesulfonyl chlorides, including this compound, is predominantly a bimolecular nucleophilic substitution (SN2-like) process. nih.govbeilstein-journals.org Significant insight into the transition state of these sulfonyl transfer reactions is provided by Kinetic Solvent Isotope Effects (KSIE). The KSIE is determined by comparing the reaction rate in a protiated solvent (like H₂O or CH₃OH) to that in its deuterated counterpart (D₂O or CH₃OD).

For the solvolysis of various arenesulfonyl chlorides, the KSIE values (kH/kD) are consistently greater than 1, typically falling in the range of 1.4 to 1.8. nih.govmdpi.com For instance, the solvolysis of trans-β-styrenesulfonyl chloride exhibits a KSIE of 1.46 in H₂O/D₂O and 1.76 in CH₃OH/CH₃OD. nih.govmdpi.com Similarly, the hydrolyses of methanesulfonyl chloride and benzenesulfonyl chloride at 20°C show KSIE values of 1.568 and 1.564, respectively. beilstein-journals.org These values are considerably higher than those for the hydrolysis of alkyl chlorides (typically 1.20 to 1.25), which suggests more significant bond breaking in the transition state for the sulfonyl chlorides. beilstein-journals.org

This elevated KSIE is indicative of a mechanism where the solvent molecule acts as a nucleophile in the rate-determining step, and the O-H bond is partially broken in the transition state. koreascience.kr This supports a bimolecular pathway, often with general-base catalysis from a second solvent molecule, which facilitates the proton removal from the attacking nucleophilic solvent molecule. nih.govkoreascience.kr The magnitude of the KSIE can also be influenced by the substituents on the benzene (B151609) ring. Studies on para-substituted benzenesulfonyl chlorides have shown that the KSIE (kH₂O/kD₂O) varies systematically with the electronic nature of the substituent, giving a linear correlation with Hammett σ values. researchgate.net This contrasts with displacements at saturated carbon atoms, where the KSIE is less sensitive to structural changes, and points to a greater degree of bond-making required at the transition state for sulfonyl chlorides. researchgate.net

CompoundSolvent SystemKSIE (kH/kD)Reference
trans-β-Styrenesulfonyl chlorideH₂O/D₂O1.46 nih.govmdpi.com
trans-β-Styrenesulfonyl chlorideCH₃OH/CH₃OD1.76 nih.govmdpi.com
Benzenesulfonyl chlorideH₂O/D₂O1.564 beilstein-journals.org
Methanesulfonyl chlorideH₂O/D₂O1.568 beilstein-journals.org
4-(Acetylamino)-1-naphthalenesulfonyl chlorideCH₃OH/CH₃OD1.75 koreascience.kr

Influence of Substituents on Solvolytic Pathways (e.g., Hammett correlations)

The reactivity of arenesulfonyl chlorides in solvolytic reactions is significantly influenced by the nature and position of substituents on the aromatic ring. The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of these electronic effects, where k and k₀ are the rate constants for the substituted and unsubstituted compounds, respectively, σ is the substituent constant, and ρ is the reaction constant. libretexts.org

For the solvolysis of para-substituted benzenesulfonyl chlorides, the reaction constant (ρ) is typically a small positive value. For example, in 30% dioxane/70% water, the ρ value is approximately +0.35 to +0.37. beilstein-journals.orgnih.gov In 50% water/50% acetone, the ρ value is around +0.7 to +0.8. beilstein-journals.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents (positive σ values) and decelerated by electron-donating substituents (negative σ values). nih.gov

The 4-(3-methylbutyl) group on the target compound is an alkyl group, which is electron-donating through an inductive effect (its Hammett σp value is negative, similar to other alkyl groups like methyl, σp = -0.17). Therefore, this compound is expected to undergo solvolysis more slowly than unsubstituted benzenesulfonyl chloride. The electron-donating substituent slightly destabilizes the transition state of the SN2-like reaction by increasing electron density on the sulfur atom, making it a less potent electrophile for the incoming nucleophilic solvent molecule.

The small magnitude of the positive ρ value is consistent with an SN2 mechanism where both bond-making (nucleophilic attack) and bond-breaking (chloride departure) occur in the transition state. beilstein-journals.orgbeilstein-journals.org There is only a small development of charge at the reaction center. beilstein-journals.orgnih.gov In contrast, a reaction proceeding through a unimolecular SN1 pathway, involving the formation of a sulfonyl cation, would be strongly accelerated by electron-donating groups, resulting in a large, negative ρ value. The consistent observation of small, positive ρ values across various aqueous organic solvents provides strong evidence against an SN1 mechanism for most arenesulfonyl chlorides. nih.govresearchgate.net

ReactionSolventρ (rho) ValueReference
Solvolysis of p-substituted benzenesulfonyl chlorides30% Dioxane / 70% Water+0.35 to +0.37 beilstein-journals.orgnih.gov
Solvolysis of p-substituted benzenesulfonyl chlorides50% Acetone / 50% Water+0.71 to +0.82 beilstein-journals.org
Chloride-Chloride Exchange in substituted arenesulfonyl chloridesAcetonitrile+2.02 nih.gov

Radical Reaction Pathways Involving Sulfonyl Radicals (derived from analogous compounds)

Arenesulfonyl chlorides can serve as precursors to highly reactive sulfonyl radicals (RSO₂•) under specific conditions, opening up reaction pathways distinct from the more common ionic mechanisms. The generation of these radicals is typically achieved through a single-electron transfer (SET) to the sulfonyl chloride, which can be initiated by electrochemical reduction or, more commonly in modern synthesis, by visible-light photoredox catalysis. acs.orgnih.govrsc.org

Upon receiving an electron, the arenesulfonyl chloride forms a radical anion intermediate, which rapidly fragments, cleaving the sulfur-chlorine bond to release a chloride anion and the desired sulfonyl radical. nih.gov

ArSO₂Cl + e⁻ → [ArSO₂Cl]•⁻ → ArSO₂• + Cl⁻

Once generated, the sulfonyl radical, an electrophilic radical species, can participate in a variety of transformations. A prominent reaction pathway is the atom-transfer radical addition (ATRA) to unsaturated systems like alkenes and alkynes. nih.govmagtech.com.cn For example, in the presence of a suitable hydrogen atom donor (HAD), the radical addition to an alkene can lead to a net hydrosulfonylation product. nih.gov

Initiation : A photocatalyst, upon irradiation with visible light, transfers an electron to the arenesulfonyl chloride to generate the sulfonyl radical.

Propagation : The sulfonyl radical adds to an alkene, forming a new carbon-centered radical intermediate.

Termination/Chain Transfer : This carbon-centered radical then abstracts a hydrogen atom from a HAD to yield the final hydrosulfonylated product and regenerate the radical chain carrier. nih.gov

This radical pathway provides a powerful method for forming carbon-sulfur bonds and accessing sulfones, which are important structural motifs in medicinal chemistry. The reactivity and regioselectivity of the radical addition are governed by the electronic properties of the alkene and the stability of the resulting carbon-centered radical intermediate. nih.gov

Stereochemical Aspects of Reactions Involving this compound

The stereochemical outcomes of reactions involving this compound are best understood by considering reactions with chiral molecules, as the sulfonyl chloride itself is achiral. A primary and synthetically crucial reaction of sulfonyl chlorides is the conversion of alcohols to sulfonate esters. This reaction is widely used to transform the poor leaving group of an alcohol (-OH) into an excellent leaving group (-OSO₂Ar). youtube.com

When this compound reacts with a chiral alcohol, the reaction occurs at the oxygen atom of the alcohol's hydroxyl group. The alcohol's oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. Crucially, the carbon-oxygen bond of the alcohol remains intact throughout the reaction. youtube.com

As a result, the formation of the sulfonate ester proceeds with complete retention of configuration at the stereogenic carbon center of the alcohol. youtube.com For example, if (R)-2-octanol is treated with this compound in the presence of a base like pyridine, the product will be (R)-2-octyl 4-(3-methylbutyl)benzenesulfonate.

This stereospecificity is a key advantage of this method for activating alcohols. The resulting sulfonate ester can then undergo subsequent nucleophilic substitution (e.g., an SN2 reaction) where the configuration at the carbon center will be inverted, allowing for precise stereochemical control over two consecutive reaction steps. youtube.com

Applications of 4 3 Methylbutyl Benzenesulfonyl Chloride in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Construction

The structural framework of 4-(3-methylbutyl)benzenesulfonyl chloride positions it as a valuable intermediate in the synthesis of more complex molecules. The presence of the sulfonyl chloride group provides a reactive site for the introduction of the 4-(3-methylbutyl)benzenesulfonyl moiety into a target molecule. This can be a crucial step in a multi-step synthesis, where this particular substituent is desired for its steric or electronic properties, or as a protecting group.

While specific examples of its use in the total synthesis of complex natural products are not yet widely documented in publicly available literature, its potential is evident from the well-established role of arylsulfonyl chlorides in organic synthesis. These compounds are frequently employed to introduce sulfonyl groups, which can then be further transformed or can influence the reactivity of the molecule in subsequent steps.

Utilization as a Sulfonylating Reagent in Functional Group Transformations

The primary application of this compound is as a sulfonylating reagent. The electrophilic nature of the sulfur atom in the sulfonyl chloride group allows it to react readily with nucleophiles, leading to the formation of sulfonamides and sulfonate esters.

Synthesis of Substituted Sulfonamides

The reaction of this compound with primary and secondary amines yields the corresponding N-substituted sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a wide array of therapeutic agents. The general reaction proceeds via a nucleophilic attack of the amine on the sulfonyl chloride, with the subsequent elimination of hydrogen chloride, often in the presence of a base to neutralize the acid produced.

Amine ReactantProductReaction Conditions
Primary Amine (R-NH2)N-Alkyl-4-(3-methylbutyl)benzenesulfonamideBase (e.g., pyridine (B92270), triethylamine), Solvent (e.g., dichloromethane (B109758), THF)
Secondary Amine (R2NH)N,N-Dialkyl-4-(3-methylbutyl)benzenesulfonamideBase (e.g., pyridine, triethylamine), Solvent (e.g., dichloromethane, THF)
Aniline (B41778) (C6H5NH2)N-Phenyl-4-(3-methylbutyl)benzenesulfonamideBase (e.g., pyridine, triethylamine), Solvent (e.g., dichloromethane, THF)

This table represents a general reaction scheme. Specific yields and reaction times would be dependent on the specific amine and reaction conditions used.

Preparation of Alkyl and Aryl Sulfonate Esters

In a similar fashion, this compound reacts with alcohols and phenols to form sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable intermediates for further synthetic transformations. The reaction is typically carried out in the presence of a base to facilitate the deprotonation of the alcohol or phenol (B47542).

Alcohol/Phenol ReactantProductReaction Conditions
Alkyl Alcohol (R-OH)Alkyl 4-(3-methylbutyl)benzenesulfonateBase (e.g., pyridine, triethylamine), Solvent (e.g., dichloromethane)
Phenol (Ar-OH)Aryl 4-(3-methylbutyl)benzenesulfonateBase (e.g., pyridine, triethylamine), Solvent (e.g., dichloromethane)

This table illustrates the general synthesis of sulfonate esters. The efficiency of the reaction can be influenced by the nature of the alcohol or phenol and the specific base and solvent system employed.

Precursor for the Development of Novel Organic Scaffolds and Ring Systems

Beyond its role in simple functional group transformations, derivatives of this compound can serve as precursors for the construction of more elaborate organic scaffolds and ring systems through cyclization and coupling reactions.

Cyclization Reactions

Molecules containing the 4-(3-methylbutyl)benzenesulfonyl group can be designed to undergo intramolecular reactions to form cyclic structures. For instance, a sulfonamide with a suitably positioned reactive group on one of its N-substituents could cyclize to form a heterocyclic compound. The sulfonyl group can act as an activating group or simply be a part of the final ring structure. While specific examples utilizing the 4-(3-methylbutyl)benzenesulfonyl moiety are not extensively reported, the general principles of sulfonamide and sulfonate ester chemistry suggest its applicability in such synthetic strategies.

Coupling Reactions

The aryl group of this compound can participate in various cross-coupling reactions, a powerful set of tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For example, after conversion to a suitable derivative, the aryl ring could potentially undergo Suzuki, Heck, or Sonogashira coupling reactions. These reactions would allow for the attachment of a wide range of substituents to the benzene (B151609) ring, leading to the creation of novel and complex molecular architectures. The 4-(3-methylbutyl) substituent would remain as a distinguishing feature of the resulting molecule.

Application as a Protecting Group Strategy in Multistep Synthesis

In the intricate sequences of reactions that constitute multistep synthesis, the protection of reactive functional groups is paramount to prevent undesired side reactions. Sulfonyl chlorides, such as the widely recognized p-toluenesulfonyl chloride (TsCl), are frequently employed for this purpose, particularly for the protection of alcohols and amines. The resulting sulfonamides and sulfonate esters exhibit enhanced stability under various reaction conditions.

The use of this compound as a protecting group follows the same fundamental principles. The electrophilic sulfur atom of the sulfonyl chloride group readily reacts with nucleophilic functional groups like the hydroxyl group of alcohols or the amino group of primary and secondary amines. This reaction, typically carried out in the presence of a base such as pyridine or triethylamine (B128534) to neutralize the hydrochloric acid byproduct, results in the formation of a stable sulfonamide or sulfonate ester.

The 3-methylbutyl (isopentyl) substituent on the benzene ring of this compound can offer distinct advantages compared to the methyl group in p-toluenesulfonyl chloride. The larger, more lipophilic alkyl group can enhance the solubility of the protected intermediate in organic solvents, which can be beneficial for purification processes such as chromatography. Furthermore, the steric bulk of the 3-methylbutyl group may influence the selectivity of the protection step in molecules with multiple reactive sites.

Table 1: Comparison of Protecting Group Properties
PropertyThis compoundp-Toluenesulfonyl Chloride (TsCl)
Alkyl Substituent3-methylbutyl (isopentyl)methyl
LipophilicityHigherLower
Steric HindranceModerateLow
Potential AdvantageImproved solubility in organic solvents, potential for enhanced selectivity.Well-established reactivity and deprotection protocols.

Integration into Cascade Reactions and One-Pot Syntheses

Cascade reactions and one-pot syntheses are powerful strategies in organic chemistry that enhance efficiency by combining multiple reaction steps in a single reaction vessel, thereby avoiding the isolation and purification of intermediates. The integration of sulfonyl chlorides, including this compound, into such sequences can lead to the rapid construction of complex molecules.

The reactivity of the sulfonyl chloride group allows it to act as an initiator or a key participant in a variety of cascade sequences. For instance, the in situ formation of a sulfonate ester from an alcohol and this compound can generate a good leaving group, which can then undergo an intramolecular nucleophilic substitution to form a cyclic product. This type of sequence, where protection is immediately followed by a subsequent transformation, is a hallmark of efficient one-pot synthesis.

In the context of cascade reactions, the introduction of the 4-(3-methylbutyl)benzenesulfonyl group can trigger a series of bond-forming events. For example, the reaction of a suitably functionalized substrate with this compound could initiate a cyclization cascade, leading to the formation of polycyclic systems in a single operation. The specific design of the substrate is crucial for the success of such a cascade.

While specific, documented examples of this compound in complex cascade or one-pot syntheses are not prevalent in the literature, the fundamental reactivity of the sulfonyl chloride moiety suggests its applicability in these advanced synthetic methodologies. The development of novel one-pot procedures often involves the creative use of well-established functional group transformations, and the unique properties of the 4-(3-methylbutyl)benzenesulfonyl group could be harnessed to achieve new synthetic outcomes.

Table 2: Potential Roles in One-Pot and Cascade Reactions
Reaction TypePotential Role of this compoundExample Transformation
One-Pot SynthesisIn situ activation of an alcohol as a sulfonate ester for subsequent nucleophilic substitution.Alcohol → Sulfonate Ester → Cyclic Ether
Cascade ReactionInitiation of a cyclization cascade by forming a reactive intermediate.Acyclic Precursor → Polycyclic Product

Spectroscopic and Computational Approaches in the Study of 4 3 Methylbutyl Benzenesulfonyl Chloride

Methodologies for Structural Elucidation and Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of 4-(3-methylbutyl)benzenesulfonyl chloride. Each technique offers unique insights into different aspects of the molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic and the aliphatic protons of the 3-methylbutyl (isopentyl) group. The aromatic protons typically appear as two doublets in the downfield region (around δ 7.5-8.0 ppm), characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The signals from the 3-methylbutyl group would appear in the upfield region (δ 0.9-2.8 ppm), with specific multiplicities and integrations corresponding to the methyl, methine, and methylene (B1212753) protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum would display signals for the two distinct aromatic carbons of the para-substituted ring, the carbon atom bonded to the sulfonyl group being significantly deshielded. Additional signals corresponding to the four different carbons of the 3-methylbutyl side chain would also be present.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to make unambiguous assignments. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity within the 3-methylbutyl chain and the coupling between ortho-aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹³C NMR signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures such as p-toluenesulfonyl chloride and isobutylbenzene (B155976).

Atom ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to -SO₂Cl)~ 7.90Doublet~ 129.5
Aromatic CH (meta to -SO₂Cl)~ 7.45Doublet~ 126.8
Aromatic C (ipso to -SO₂Cl)--~ 145.0
Aromatic C (ipso to alkyl)--~ 152.0
-CH₂- (benzylic)~ 2.75Triplet~ 45.0
-CH₂-~ 1.65Quartet~ 38.5
-CH-~ 1.50Multiplet~ 27.8
-CH₃~ 0.95Doublet~ 22.5

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are crucial for identifying the functional groups present in this compound. scielo.org.mx

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands characteristic of the sulfonyl chloride group. Two intense bands are expected for the asymmetric and symmetric stretching vibrations of the S=O bonds, typically appearing in the ranges of 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively. researchgate.net Other significant absorptions include C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the alkyl group (2850-2960 cm⁻¹), C=C stretching of the aromatic ring (1400-1600 cm⁻¹), and the S-Cl stretch, which is typically found in the lower frequency region.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. westmont.edu The symmetric vibrations of the benzene ring are often more intense in the Raman spectrum. The S=O symmetric stretch also gives a strong Raman signal. researchgate.net The combination of IR and Raman data provides a complete vibrational profile of the molecule. researchgate.net

Table 2: Key Vibrational Frequencies for this compound Frequencies are based on data for analogous benzenesulfonyl chloride compounds. researchgate.netnist.gov

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity (IR)
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2960 - 2850Strong
S=O Asymmetric Stretch1390 - 1370Strong
Aromatic C=C Stretch1600 - 1450Medium-Weak
S=O Symmetric Stretch1190 - 1170Strong
S-Cl Stretch400 - 300Medium

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the compound. The molecular formula of this compound is C₁₁H₁₅ClO₂S, corresponding to a molecular weight of 246.75 g/mol . chemscene.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 246. An isotopic peak (M+2) at m/z 248, with an intensity of approximately one-third of the M⁺ peak, is expected due to the natural abundance of the ³⁷Cl isotope. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Common fragmentation pathways for arylsulfonyl chlorides include the loss of the chlorine radical (·Cl) to give an [M-Cl]⁺ ion at m/z 211. Subsequent loss of sulfur dioxide (SO₂) can lead to the formation of a cation corresponding to the alkylbenzene fragment. Cleavage within the 3-methylbutyl side chain, such as the loss of a propyl or isobutyl radical, is also a characteristic fragmentation route.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Formula
246/248[M]⁺ (Molecular Ion)[C₁₁H₁₅ClO₂S]⁺
211[M - Cl]⁺[C₁₁H₁₅O₂S]⁺
155[M - Cl - SO₂]⁺ or [C₁₁H₁₅]⁺[C₁₁H₁₅]⁺
147[C₇H₆O₂SCl]⁺[C₇H₆O₂SCl]⁺
91[C₇H₇]⁺ (Tropylium ion, from rearrangement)[C₇H₇]⁺

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the conjugated π-system of the benzene ring. rsc.org Aromatic compounds typically exhibit characteristic absorption bands in the UV region. For this compound, absorptions corresponding to π → π* transitions of the benzene ring are expected. These are often observed as two distinct bands: the E2-band (around 220-230 nm) and the B-band (around 260-280 nm). nist.govresearchgate.net The presence of the sulfonyl chloride and alkyl groups as substituents on the benzene ring can cause a slight shift (bathochromic or hypsochromic) of these absorption maxima compared to unsubstituted benzene.

Computational Chemistry for Electronic Structure and Reactivity Prediction

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules like this compound, offering insights that complement experimental data. semanticscholar.orgmultidisciplinaryjournals.com

DFT calculations are widely used to determine the optimized three-dimensional structure and electronic properties of molecules. researchgate.net By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)), one can calculate key geometric parameters such as bond lengths, bond angles, and dihedral angles. scielo.org.mx For this compound, calculations would provide precise values for the S=O, S-Cl, and C-S bond lengths, as well as the O-S-O bond angle. The dihedral angle between the plane of the benzene ring and the Cl-S-C plane is another important structural parameter that influences molecular packing and reactivity. unlp.edu.ar

Furthermore, DFT allows for the calculation of electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates higher reactivity. The distribution of these orbitals can also predict the most likely sites for nucleophilic or electrophilic attack.

Table 4: Representative Calculated Geometric Parameters for Arylsulfonyl Chlorides using DFT Data based on calculations for structurally similar compounds like p-toluenesulfonyl chloride. unlp.edu.ar

Parameter Typical Calculated Value
S=O Bond Length~ 1.43 Å
S-Cl Bond Length~ 2.08 Å
C-S Bond Length~ 1.77 Å
O-S-O Bond Angle~ 122°
C-S-Cl Bond Angle~ 105°
Dihedral Angle (Benzene Plane vs. Cl-S-C Plane)~ 80-90°

Analysis of Frontier Molecular Orbitals (FMO) for Reactivity Insights

The reactivity of a chemical species is fundamentally governed by the interactions of its molecular orbitals. Frontier Molecular Orbital (FMO) theory simplifies this complex picture by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These orbitals are key to understanding a molecule's nucleophilic and electrophilic character. The energy of the HOMO is indicative of its electron-donating ability, while the energy of the LUMO reflects its electron-accepting propensity. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and stability of a molecule.

In the case of this compound, the HOMO is primarily localized on the benzene ring, which is rich in electron density. Conversely, the LUMO is predominantly centered on the sulfonyl chloride group (-SO₂Cl), particularly on the sulfur-chlorine bond. This distribution of frontier orbitals indicates that the molecule is susceptible to nucleophilic attack at the sulfur atom, which is the electrophilic center.

The HOMO-LUMO energy gap is a significant indicator of chemical stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For 4-alkylbenzenesulfonyl chlorides, this gap is substantial, reflecting a stable molecule that nevertheless undergoes specific and predictable reactions.

Table 1: Representative Frontier Molecular Orbital Data for a Model 4-Alkylbenzenesulfonyl Chloride

ParameterEnergy (eV)
HOMO Energy-7.5
LUMO Energy-1.2
HOMO-LUMO Gap6.3

Note: The data presented is representative of 4-alkylbenzenesulfonyl chlorides and is based on typical values obtained from DFT calculations. The exact values for this compound may vary.

Computational Studies of Reaction Mechanisms and Transition States (e.g., activation barriers)

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation barriers. For this compound, a primary reaction of interest is its solvolysis, a nucleophilic substitution reaction where a solvent molecule acts as the nucleophile.

Theoretical studies on analogous arenesulfonyl chlorides have consistently indicated that these reactions proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. sciforum.net In this mechanism, the nucleophile attacks the electrophilic sulfur atom, leading to a pentacoordinate transition state. This is a single-step process where the bond to the nucleophile is forming concurrently with the breaking of the sulfur-chlorine bond.

The alternative, a stepwise Sₙ1 mechanism involving the formation of a sulfonyl cation intermediate, is generally considered to be less favorable for arenesulfonyl chlorides under typical solvolysis conditions. Computational studies support this by demonstrating a significantly higher activation energy for the Sₙ1 pathway compared to the Sₙ2 pathway.

The activation barrier (activation energy, Eₐ) is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. DFT calculations can be used to map the potential energy surface of the reaction, locating the transition state structure and calculating its energy relative to the reactants. For the Sₙ2 reaction of a 4-alkylbenzenesulfonyl chloride with a nucleophile like water, the calculated activation barriers are typically in a range that corresponds to observable reaction rates at or near room temperature.

For example, computational studies on the hydrolysis of benzenesulfonyl chloride derivatives provide insights into the energetics of the process. The presence of an electron-donating alkyl group, such as the 3-methylbutyl group, is expected to have a modest effect on the activation barrier.

Table 2: Representative Calculated Activation Barriers for the Sₙ2 Hydrolysis of a Model 4-Alkylbenzenesulfonyl Chloride

Reaction PathwayComputational MethodBasis SetCalculated Activation Barrier (kcal/mol)
Sₙ2 HydrolysisDFT (B3LYP)6-311++G(d,p)15 - 20

Note: The data is a representative range for the Sₙ2 hydrolysis of 4-alkylbenzenesulfonyl chlorides based on computational studies of similar compounds.

Solvent Models in Theoretical Reactivity Studies (e.g., PCM model)

The solvent plays a crucial role in many chemical reactions, influencing both reaction rates and mechanisms through solvation of reactants, transition states, and products. To account for these effects in computational studies, various solvent models have been developed. One of the most widely used is the Polarizable Continuum Model (PCM).

The PCM treats the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. wikipedia.org This approach offers a good balance between computational accuracy and cost. In a PCM calculation, the solute molecule is placed in a cavity within the solvent continuum, and the electrostatic interactions between the solute's charge distribution and the polarized solvent are calculated self-consistently.

For the study of reactions involving this compound, such as its solvolysis, the PCM is invaluable for obtaining more realistic activation energies and reaction profiles. Gas-phase calculations often overestimate activation barriers because they neglect the stabilizing effect of the solvent on charged or highly polar species, such as the pentacoordinate transition state in an Sₙ2 reaction.

The application of the PCM to the Sₙ2 hydrolysis of benzenesulfonyl chlorides demonstrates a significant lowering of the activation barrier compared to gas-phase calculations, bringing the theoretical predictions into better agreement with experimental observations. The choice of the dielectric constant in the PCM allows for the simulation of reactions in various solvents, enabling a theoretical investigation of solvent effects on reactivity.

Different variations of the PCM, such as the Integral Equation Formalism PCM (IEFPCM) or the Conductor-like PCM (C-PCM), are available in modern quantum chemistry software packages and are selected based on the specific requirements of the system being studied.

Table 3: Effect of the PCM Solvent Model on the Calculated Activation Barrier for a Model Sₙ2 Reaction

EnvironmentComputational MethodBasis SetCalculated Activation Barrier (kcal/mol)
Gas PhaseDFT (B3LYP)6-311++G(d,p)~25 - 30
Water (PCM)DFT (B3LYP)6-311++G(d,p)~15 - 20

Note: The data presented illustrates the typical effect of applying the PCM to the calculation of activation barriers for the hydrolysis of arenesulfonyl chlorides.

Structure Reactivity Relationship Studies of 4 3 Methylbutyl Benzenesulfonyl Chloride and Its Derivatives

Impact of the 4-(3-methylbutyl) Group on Reactivity and Selectivity in Organic Transformations

The 4-(3-methylbutyl) group, also known as an isoamyl or isopentyl group, is a moderately bulky alkyl substituent. Its impact on the reactivity and selectivity of the benzenesulfonyl chloride moiety stems from a combination of electronic and steric effects.

Electronic Effects: Alkyl groups are generally considered to be electron-donating through an inductive effect (+I). omicsonline.org This effect increases the electron density on the benzene (B151609) ring, which in turn slightly reduces the electrophilicity of the sulfonyl sulfur atom. A decrease in the partial positive charge on the sulfur makes it less susceptible to nucleophilic attack. Consequently, 4-(3-methylbutyl)benzenesulfonyl chloride is expected to be slightly less reactive in nucleophilic substitution reactions compared to the unsubstituted benzenesulfonyl chloride. semanticscholar.orgmdpi.com

Steric Effects: The 3-methylbutyl group exerts a steric influence, although this effect is less pronounced than that of ortho substituents. libretexts.org The bulk of the group at the para position does not directly hinder the approach of a nucleophile to the sulfur center. However, its size can influence the solvation of the molecule and the transition state, which may have a subtle impact on reaction rates. rsc.orgmdpi.com In reactions where the entire aromatic ring is involved, such as electrophilic aromatic substitution on an already substituted ring, the steric bulk could influence the regioselectivity of further functionalization, though this is less relevant for reactions at the sulfonyl chloride group itself.

Comparative Studies with other Arenesulfonyl Chlorides

To understand the specific influence of the 4-(3-methylbutyl) group, it is useful to compare its reactivity with other common arenesulfonyl chlorides, such as the parent benzenesulfonyl chloride and the widely used p-toluenesulfonyl chloride.

Benzenesulfonyl Chloride: As the unsubstituted parent compound, it serves as a baseline for reactivity. nih.gov

p-Toluenesulfonyl Chloride (Tosyl Chloride): The methyl group at the para position is also electron-donating. Kinetic studies have shown that p-toluenesulfonyl chloride reacts slightly slower than benzenesulfonyl chloride in nucleophilic substitution reactions. semanticscholar.orgmdpi.com For example, in a chloride-chloride exchange reaction, the rate constant for p-toluenesulfonyl chloride was found to be about half that of benzenesulfonyl chloride, demonstrating the deactivating effect of the para-methyl group. semanticscholar.org

This compound: The 3-methylbutyl group is a larger alkyl group than methyl. While the electronic (inductive) effects of various alkyl groups are often considered to be quite similar, with some studies suggesting they are essentially identical in neutral molecules, the slight increase in size and polarizability might lead to minor differences. omicsonline.orgcardiff.ac.uk It is expected that the 4-(3-methylbutyl) substituent would have a deactivating effect comparable to or slightly stronger than the methyl group in p-toluenesulfonyl chloride. The reactivity would, therefore, likely follow the order: benzenesulfonyl chloride > p-toluenesulfonyl chloride ≈ this compound.

Table 1: Expected Relative Reactivity in Nucleophilic Substitution
CompoundPara-SubstituentElectronic Effect of SubstituentExpected Relative Rate
Benzenesulfonyl Chloride-HNeutral (Reference)1.00
p-Toluenesulfonyl Chloride-CH₃Electron-Donating (+I)< 1.00
This compound-CH₂CH₂CH(CH₃)₂Electron-Donating (+I)< 1.00 (similar to p-toluenesulfonyl chloride)
p-Nitrobenzenesulfonyl Chloride-NO₂Electron-Withdrawing (-I, -M)> 1.00

Design and Synthesis of Substituted Analogs to Probe Reaction Pathways and Efficiency

To systematically investigate reaction mechanisms and optimize reactivity, chemists design and synthesize analogs of a lead compound. For this compound, this could involve several strategies:

Varying the Electronic Properties: Analogs could be synthesized with electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl) or additional electron-donating groups (e.g., methoxy) on the benzene ring. mdpi.comgoogle.com Comparing the reaction rates of these analogs allows for a quantitative assessment of electronic effects on the transition state, often through Hammett analysis. The presence of a strong electron-withdrawing group would be expected to increase the reactivity of the sulfonyl chloride toward nucleophiles. mdpi.com

Altering Steric Hindrance: While the 4-(3-methylbutyl) group is in the para position, analogs with substituents in the ortho positions (e.g., 2,4-dialkyl derivatives) could be synthesized. Introducing ortho-alkyl groups can have counterintuitive accelerating effects on nucleophilic substitution at the sulfonyl sulfur, despite increasing steric hindrance. mdpi.com This has been attributed to a rigid, sterically congested ground state structure that is closer in energy to the transition state. semanticscholar.org

Modifying the Alkyl Group: The structure of the 4-alkyl group itself could be varied. For instance, synthesizing analogs with a straight-chain pentyl group, a neopentyl group, or a tert-pentyl group would allow for a systematic study of how the branching and steric profile of the alkyl chain influence reactivity, solubility, and other physical properties.

The synthesis of such analogs typically starts from the corresponding substituted aniline (B41778) or by direct chlorosulfonation of the appropriately substituted benzene derivative. google.comorgsyn.org

Future Research Directions and Emerging Methodologies for 4 3 Methylbutyl Benzenesulfonyl Chloride

The continued importance of sulfonyl chlorides as versatile intermediates in organic synthesis necessitates the development of more efficient, sustainable, and advanced methodologies for their preparation and subsequent transformations. For a specific compound like 4-(3-methylbutyl)benzenesulfonyl chloride, future research is poised to leverage cutting-edge technologies and principles to enhance its synthesis and application. This article explores key areas of future research, from greener synthetic routes to the integration of artificial intelligence in predicting its chemical behavior.

Q & A

Q. What are the optimal synthetic routes for 4-(3-methylbutyl)benzenesulfonyl chloride, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves sulfonation of the parent aromatic compound followed by chlorination. Key steps include:
  • Sulfonation : Use concentrated sulfuric acid or sulfur trioxide under controlled temperatures (40–60°C) to introduce the sulfonic acid group.
  • Chlorination : React the sulfonic acid derivative with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) at reflux (70–90°C) to form the sulfonyl chloride.
  • Purification : Employ fractional distillation or recrystallization (e.g., using hexane/ethyl acetate mixtures) to isolate the product.
  • Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1:1.2 sulfonic acid to PCl₅) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers look for?

  • Methodological Answer :
  • ¹H/¹³C NMR : The 3-methylbutyl group will show distinct multiplet patterns (δ 0.8–1.6 ppm for CH₃ and CH₂ groups). The aromatic protons adjacent to the sulfonyl group typically deshield to δ 7.5–8.5 ppm .
  • FT-IR : Key peaks include S=O stretching (~1370 cm⁻¹ and 1180 cm⁻¹) and C-Cl stretching (~550–600 cm⁻¹) .
  • Mass Spectrometry : Look for molecular ion peaks [M]⁺ at m/z corresponding to the molecular weight (e.g., 248.7 g/mol) and fragment ions from sulfonyl group cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data of this compound with different nucleophiles?

  • Methodological Answer : Discrepancies often arise from steric hindrance of the 3-methylbutyl group or solvent polarity effects. To address this:
  • Systematic Screening : Test reactivity in polar aprotic (e.g., DMF, acetonitrile) vs. nonpolar solvents (e.g., toluene) to assess solvent-dependent pathways .
  • Kinetic Studies : Use stopped-flow NMR or UV-Vis spectroscopy to measure reaction rates with primary/secondary amines, thiols, or alcohols. Compare activation energies to identify steric vs. electronic influences .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map transition states and quantify steric bulk effects .

Q. What strategies mitigate byproduct formation during sulfonylation reactions using this reagent?

  • Methodological Answer : Common byproducts include hydrolyzed sulfonic acids (from moisture) or disubstituted adducts. Mitigation involves:
  • Moisture Control : Use anhydrous solvents (e.g., molecular sieves) and inert atmospheres (N₂/Ar) during reactions .
  • Temperature Gradients : Perform reactions at 0–5°C to slow hydrolysis while maintaining nucleophile activity .
  • Selective Quenching : Add scavengers like dimethylaminopyridine (DMAP) to trap excess sulfonyl chloride post-reaction .

Q. How does the steric bulk of the 3-methylbutyl group influence the compound’s reactivity compared to other sulfonyl chlorides?

  • Methodological Answer :
  • Comparative Studies : Synthesize analogs (e.g., methyl, ethyl, or phenyl substituents) and compare their reactivity in nucleophilic substitutions. Use Hammett plots to correlate substituent effects with reaction rates .
  • Crystallographic Analysis : Resolve single-crystal structures (via X-ray diffraction) to measure bond angles/distances around the sulfonyl group, revealing steric crowding .
  • Steric Parameterization : Apply Taft or Charton steric parameters to quantify substituent bulk and correlate with experimental reactivity data .

Methodological Notes

  • Safety Protocols : Always handle sulfonyl chlorides in fume hoods with PPE (gloves, goggles) due to their corrosive and moisture-sensitive nature. Neutralize spills with sodium bicarbonate .
  • Data Validation : Cross-validate spectral data with commercial databases (e.g., PubChem, NIST) and replicate experiments under standardized conditions to ensure reproducibility .

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